molecular formula C15H25N3O B1249270 Lisdexamfetamine CAS No. 608137-32-2

Lisdexamfetamine

カタログ番号 B1249270
CAS番号: 608137-32-2
分子量: 263.38 g/mol
InChIキー: VOBHXZCDAVEXEY-JSGCOSHPSA-N

説明

Lisdexamfetamine is a central nervous system stimulant. It affects chemicals in the brain and nerves that contribute to hyperactivity and impulse control . It is used to treat attention deficit hyperactivity disorder (ADHD) in adults and in children who are at least 6 years old . Lisdexamfetamine is also used to treat moderate to severe binge eating disorder in adults . It is not to be used for obesity or weight loss .


Synthesis Analysis

Lisdexamfetamine is synthesized from D-amphetamine, which is regulated by the Stimulant Control Law, and essential amino acid L-lysine . The synthesis of lisdexamfetamine dimesylate was analyzed using Fourier transfer-infrared spectrophotometer (FT-IR), nuclear magnetic resonance apparatus (NMR), electrospray ionization-time of flight mass spectrometer (ESI-TOF/MS), gas chromatograph-mass spectrometer (GC-MS) and high performance liquid chromatograph (HPLC) .


Molecular Structure Analysis

The molecular formula of Lisdexamfetamine is C15H25N3O . The molecular weight is 263.39 . The percent composition is C 68.40%, H 9.57%, N 15.95%, O 6.07% .


Chemical Reactions Analysis

Lisdexamfetamine is a prodrug of dextroamphetamine. Once in the blood, the prodrug is hydrolyzed in erythrocyte cytosol, thus releasing the active dextroamphetamine . The increase in plasma concentrations of amphetamine had a 0.6 ± 0.6 h longer lag time and reached peak levels 1.1 ± 1.5 h later after lisdexamfetamine administration compared with D-amphetamine administration .


Physical And Chemical Properties Analysis

The molecular weight of Lisdexamfetamine is 263.385 g·mol −1 . The percent composition is C 68.40%, H 9.57%, N 15.95%, O 6.07% .

科学的研究の応用

Pharmacokinetics and Pharmacodynamics

  • Lisdexamfetamine is enzymatically hydrolyzed in erythrocyte cytosol to release the active dexamfetamine, as demonstrated in a bioavailability study comparing oral solution and reference hard capsules (Rizea‐Savu et al., 2022).
  • Preclinical studies highlight that lisdexamfetamine's pharmacokinetic and pharmacodynamic properties differ from immediate-release d-amphetamine, potentially impacting its clinical effects (Hutson et al., 2014).

Clinical Applications in ADHD

  • Lisdexamfetamine demonstrates significant improvement in ADHD symptoms compared to placebo in school-age children, with effects lasting up to 13 hours post-dose in children and 14 hours in adults (Ermer et al., 2016).
  • A study focusing on cognitive function in children and adolescents with ADHD receiving lisdexamfetamine over two years showed no deterioration in cognitive function and some potential improvements (Banaschewski et al., 2017).
  • An exploratory meta-analysis found lisdexamfetamine to be efficacious and well-tolerated in the treatment of adult ADHD, with improvements in executive function deficits (Maneeton et al., 2014).

Novel Applications

Safety And Hazards

Lisdexamfetamine can be habit-forming . Misuse or abuse of this drug can lead to overdose or death . The risk is higher with higher doses or when used in ways that are not approved like snorting or injecting it . Overusing lisdexamfetamine may also cause sudden death or serious heart problems, such as heart attack or stroke .

将来の方向性

Lisdexamfetamine is indicated for the treatment of attention deficit hyperactivity disorder (ADHD) in adults and pediatric patients six years and older. It is also indicated to treat moderate to severe binge eating disorder (BED) in adults . It is approved for use in the US and Canada . The pharmacokinetics and pharmacodynamics of lisdexamfetamine are similar to D-amphetamine administered 1h later . Lisdexamfetamine is likely associated with a similar risk of oral abuse as D-amphetamine .

特性

IUPAC Name

(2S)-2,6-diamino-N-[(2S)-1-phenylpropan-2-yl]hexanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H25N3O/c1-12(11-13-7-3-2-4-8-13)18-15(19)14(17)9-5-6-10-16/h2-4,7-8,12,14H,5-6,9-11,16-17H2,1H3,(H,18,19)/t12-,14-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VOBHXZCDAVEXEY-JSGCOSHPSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CC1=CC=CC=C1)NC(=O)C(CCCCN)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H](CC1=CC=CC=C1)NC(=O)[C@H](CCCCN)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H25N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00209652
Record name Lisdexamfetamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00209652
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

263.38 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name Lisdexamfetamine
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0015385
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Flash Point

9.7 °C; 49.5 °F (closed cup)
Record name Lisdexamfetamine
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8277
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Solubility

White to off-white powder. MP 120-122 °C. Solubility in water: 792 mg/mL /Lisdexamfetamine dimethanesulfonate/, 8.77e-02 g/L
Record name Lisdexamfetamine
Source DrugBank
URL https://www.drugbank.ca/drugs/DB01255
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Lisdexamfetamine
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8277
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.
Record name Lisdexamfetamine
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0015385
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Mechanism of Action

Lisdexamfetamine is a prodrug of dextroamphetamine. The active form of this drug blocks the reuptake of norepinephrine and dopamine into the presynaptic neuron and increase the release of these monoamines into the extraneuronal space. The parent drug, lisdexamfetamine, does not bind to the sites for the reuptake of norepinephrine and dopamine in vitro. The mechanism of therapeutic action in attention deficit hyperactivity disorder (ADHD) is not fully understood,. Amphetamines have been recently found to target the trace amine-associated receptor 1 (TAAR1), which was recently discovered. This may explain some of its effects on the extraneuronal space,,. Ultimately, the ability of this agent to increase synaptic concentrations of the catecholamine neurotransmitters noradrenaline and dopamine in the prefrontal cortex (PFC), and in the striatum, results in several behavioral changes,., Lisdexamfetamine is a prodrug of dextroamphetamine. Amphetamines are non-catecholamine sympathomimetic amines with CNS stimulant activity. Amphetamines block the reuptake of norepinephrine and dopamine into the presynaptic neuron and increase the release of these monoamines into the extraneuronal space. The parent drug, lisdexamfetamine, does not bind to the sites responsible for the reuptake of norepinephrine and dopamine in vitro.
Record name Lisdexamfetamine
Source DrugBank
URL https://www.drugbank.ca/drugs/DB01255
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Lisdexamfetamine
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8277
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Product Name

Lisdexamfetamine

Color/Form

Golden-colored solid from methanol

CAS RN

608137-32-2
Record name Lisdexamfetamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=608137-32-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Lisdexamfetamine [INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0608137322
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Lisdexamfetamine
Source DrugBank
URL https://www.drugbank.ca/drugs/DB01255
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Lisdexamfetamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00209652
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name LISDEXAMFETAMINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/H645GUL8KJ
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name Lisdexamfetamine
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8277
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.
Record name Lisdexamfetamine
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0015385
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Melting Point

120-122 °C
Record name Lisdexamfetamine
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8277
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Lisdexamfetamine
Reactant of Route 2
Reactant of Route 2
Lisdexamfetamine
Reactant of Route 3
Reactant of Route 3
Lisdexamfetamine
Reactant of Route 4
Reactant of Route 4
Lisdexamfetamine
Reactant of Route 5
Reactant of Route 5
Lisdexamfetamine
Reactant of Route 6
Lisdexamfetamine

Citations

For This Compound
8,130
Citations
SKA Blick, GM Keating - Pediatric Drugs, 2007 - Springer
… lisdexamfetamine 50 or 100mg, although it was significantly greater for d-amphetamine, diethylpropion, and lisdexamfetamine … with lisdexamfetamine 150mg than with lisdexamfetamine …
Number of citations: 61 link.springer.com
DR Coghill, B Caballero, S Sorooshian, R Civil - CNS drugs, 2014 - Springer
Background Here we review the safety and tolerability profile of lisdexamfetamine dimesylate (LDX), the first long-acting prodrug stimulant for the treatment of attention-deficit/…
Number of citations: 98 link.springer.com
LA Adler, DW Goodman, SH Kollins… - Journal of Clinical …, 2008 - psychiatrist.com
… The primary aim of this study was to determine whether lisdexamfetamine was effective and safe … -dose titration study to evaluate the efficacy and safety of 3 lisdexamfetamine doses (30 …
Number of citations: 250 www.psychiatrist.com
JE Frampton - CNS drugs, 2016 - Springer
Lisdexamfetamine dimesylate (lisdexamfetamine) is a long-acting amfetamine prodrug with a convenient once-daily oral regimen that offers the potential for improved adherence and …
Number of citations: 28 link.springer.com
JI Hudson, SL McElroy, MC Ferreira-Cornwell… - JAMA …, 2017 - jamanetwork.com
… 4 weeks [lisdexamfetamine dimesylate, 50 or 70 mg]; dose maintenance, 8 weeks), lisdexamfetamine … lisdexamfetamine during a 26-week, double-blind, randomized withdrawal …
Number of citations: 120 jamanetwork.com
SL McElroy, JI Hudson, JE Mitchell, D Wilfley… - JAMA …, 2015 - jamanetwork.com
… order of lisdexamfetamine dosage was used for pairwise testing between lisdexamfetamine … point because we hypothesized that higher lisdexamfetamine dosages would be more likely …
Number of citations: 266 jamanetwork.com
RL Findling, AC Childress, AJ Cutler, M Gasior… - Journal of the American …, 2011 - Elsevier
OBJECTIVE: To examine lisdexamfetamine dimesylate (LDX) efficacy and safety versus placebo in adolescents with attention-deficit/hyperactivity disorder (ADHD). METHOD: …
Number of citations: 133 www.sciencedirect.com
E Comiran, FH Kessler, PE Fröehlich… - European Journal of …, 2016 - Elsevier
Lisdexamfetamine (LDX) is a d-amphetamine (d-AMPH) pro-drug used to treat Attention Deficit and Hyperactivity Disorder (ADHD) and Binge Eating Disorder (BED) symptoms. The in …
Number of citations: 24 www.sciencedirect.com
N Maneeton, B Maneeton, S Suttajit… - Drug design …, 2014 - Taylor & Francis
Background Recent studies have promised that lisdexamfetamine (LDX) is effective in the treatment of adults with attention-deficit hyperactivity disorder (ADHD). Objectives This …
Number of citations: 35 www.tandfonline.com
JE Frampton - Drugs, 2018 - Springer
… with flexibly-dosed lisdexamfetamine demonstrated greater … as long as treatment with lisdexamfetamine was continued in a … pharmacotherapy, lisdexamfetamine demonstrated greater …
Number of citations: 24 link.springer.com

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。